molecular formula C10H6ClN3O B12542066 (6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone CAS No. 669699-05-2

(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone

Cat. No.: B12542066
CAS No.: 669699-05-2
M. Wt: 219.63 g/mol
InChI Key: UWMHMCKALLOOFE-UHFFFAOYSA-N
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Description

(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both pyridazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyridazinyl and pyridinyl groups imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone typically involves the condensation of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include:

    Temperature: Typically maintained at room temperature to moderate heat.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of pyridazinylmethanol derivatives.

    Substitution: Formation of various substituted pyridazinyl derivatives.

Scientific Research Applications

(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a therapeutic agent.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as 6-chloropyridazine and pyridazinone share structural similarities.

    Pyridine Derivatives: Compounds like pyridine-2-carboxaldehyde and pyridine-2-methanol are structurally related.

Uniqueness

(6-Chloropyridazin-3-yl)(pyridin-2-yl)methanone is unique due to the combination of the chloropyridazinyl and pyridinyl groups, which confer distinct chemical properties

Properties

CAS No.

669699-05-2

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H6ClN3O/c11-9-5-4-8(13-14-9)10(15)7-3-1-2-6-12-7/h1-6H

InChI Key

UWMHMCKALLOOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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